Pro-Air

Catalog No.
S005729
CAS No.
72332-33-3
M.F
C16H22N2O3
M. Wt
290.36 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pro-Air

CAS Number

72332-33-3

Product Name

Pro-Air

IUPAC Name

8-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)butyl]-1H-quinolin-2-one

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

InChI

InChI=1S/C16H22N2O3/c1-4-12(17-9(2)3)16(21)11-5-7-13(19)15-10(11)6-8-14(20)18-15/h5-9,12,16-17,19,21H,4H2,1-3H3,(H,18,20)

InChI Key

FKNXQNWAXFXVNW-BLLLJJGKSA-N

SMILES

CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C

Solubility

3.29e-01 g/L

Synonyms

(R*,S*)-(+-)-8-Hydroxy-5-(1-hydroxy-2-((1-methylethyl)amino)butyl)-2(1H)-quinolinone, CI 888, CI-888, CI888, Hydrochloride, Procaterol, Monohydrochloride, Procaterol, OPC 2009, OPC-2009, OPC2009, Pro Air, Pro-Air, ProAir, Procaterol, Procaterol Hydrochloride, Procaterol Monohydrochloride, Procaterol Monohydrochloride, (R*,R*)-(+)-Isomer, Procaterol Monohydrochloride, (R*,R*)-(+-)-Isomer, Procaterol Monohydrochloride, (R*,R*)-(-)-Isomer, Procaterol Monohydrochloride, (R*,S*)-(+)-Isomer, Procaterol Monohydrochloride, (R*,S*)-(-)-Isomer, Procaterol, (R*,R*)-(+-)-Isomer, Procaterol, (R*,S*)-(-)-Isomer

Canonical SMILES

CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C

Isomeric SMILES

CC[C@@H]([C@@H](C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C

Description

The exact mass of the compound Pro-Air is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.29e-01 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Ethanolamines. It belongs to the ontological category of quinolines in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Physical Description

Solid

XLogP3

1.5

Appearance

Solid powder

Related CAS

62929-91-3 (mono-hydrochloride)

Drug Indication

For the treatment of asthma and chronic obstructive pulmonary disease (COPD).

Pharmacology

Procaterol is a long-acting beta-2-adrenergic receptor agonist. It is a potent bronchodilator that may be administered orally or by aerosol inhalation.

MeSH Pharmacological Classification

Adrenergic beta-2 Receptor Agonists

ATC Code

R - Respiratory system
R03 - Drugs for obstructive airway diseases
R03A - Adrenergics, inhalants
R03AC - Selective beta-2-adrenoreceptor agonists
R03AC16 - Procaterol
R - Respiratory system
R03 - Drugs for obstructive airway diseases
R03C - Adrenergics for systemic use
R03CC - Selective beta-2-adrenoreceptor agonists
R03CC08 - Procaterol

Mechanism of Action

Beta(2)-receptor stimulation in the lung causes relaxation of bronchial smooth muscle, bronchodilation, and increased bronchial airflow.

Other CAS

72332-33-3

Wikipedia

Procaterol

Use Classification

Pharmaceuticals

Dates

Modify: 2023-09-13

Inhalational β

Ohhira Tomoko, Shigeki Ishii
PMID: 31823435   DOI: 10.1111/ped.14026

Abstract




Effect of pulmonary rehabilitation with assistive use of short-acting β2 agonist in COPD patients using long-acting bronchodilators

Yasuhiko Tsujimura, Tetsuo Hiramatsu, Eiji Kojima, Kazuyuki Tabira
PMID: 31294667   DOI: 10.1080/09593985.2019.1641866

Abstract

: Assistive use of short-acting β2 agonists (SABAs) reportedly improves exercise tolerance, activities of daily living, and health-related quality of life (HRQOL) in patients with chronic obstructive pulmonary disease (COPD). However, the effect of SABA on physical activity (PA) is unclear.
: This study aimed to determine whether assistive use of SABA increases PA and whether additional pulmonary rehabilitation (PR) can aid further improvement.
: Twelve outpatients with COPD and dyspnea during daily activities despite regular use of long-acting bronchodilators were enrolled. This study comprised a 2-week pre-intervention investigation, a 12-week investigation of SABA effects, and an 8-week investigation of the additional effects of PR. Assistive use of SABA was allowed up to 4 times per day after the pre-intervention period. PA was measured for 14 consecutive days using an accelerometer sensor. Dyspnea, exercise tolerance, and HRQOL were evaluated at entry, at 4 and 12 weeks after initiating SABA use, and after completing PR.
: Assistive use of SABA improved breathlessness during daily activities and increased PA (
< .001). PA and HRQOL were also improved following PR (
< .001 and
= .013, respectively).
: Combined therapy of SABA and PR can increase PA and HRQOL in COPD patients.


Procaterol for Infantile Sick Sinus Syndrome

Junya Nakajima, Kayo Mizutani
PMID: 31064913   DOI:

Abstract




Inhaled procaterol for the treatment of transient tachypnea of the newborn

Akinobu Taniguchi, Masahiro Hayakawa, Maiko Matsusawa, Seiji Hayashi
PMID: 30246320   DOI: 10.1111/ped.13699

Abstract

Transient tachypnea of the newborn (TTN) is a respiratory disorder that results from inadequate or delayed clearance of fetal lung fluid following delivery. At present, supportive care is generally practiced for the treatment of TTN. In this study, we focused on inhaled beta-agonists for the treatment of TTN, and the aim was to verify the efficacy and the safety of inhaled procaterol for the treatment of TTN.
Inhaled procaterol or normal saline solution was administered to infants. Respiratory rate and mixed venous carbon dioxide (PvCO
) were evaluated as the primary outcomes. The duration of hospitalization, duration of oxygen therapy, and changes in respiratory support were evaluated as secondary outcomes.
Thirty-seven neonates diagnosed with TTN were randomly assigned to the procaterol group (n = 18) or the placebo group (n = 19). There were no differences in PvCO
or respiratory rate between the two groups before and after intervention. Median duration of oxygen therapy (3 days; IQR, 3-6.5 days vs 2 days, IQR, 2-4.75 days; P = 0.13) and of hospitalization (15 days; IQR, 11.25-20 days vs 11 days, IQR, 8-15.5 days; P = 0.14) were not significantly different.
Inhaled procaterol was not effective for the treatment of TTN.


Combination of assist use of short-acting beta-2 agonists inhalation and guidance based on patient-specific restrictions in daily behavior: Impact on physical activity of Japanese patients with chronic obstructive pulmonary disease

Tsunahiko Hirano, Kazuto Matsunaga, Kazuki Hamada, Sho Uehara, Ryo Suetake, Yoshikazu Yamaji, Keiji Oishi, Maki Asami, Nobutaka Edakuni, Hiromasa Ogawa, Masakazu Ichinose
PMID: 30612948   DOI: 10.1016/j.resinv.2018.12.001

Abstract

Assist use of inhaled short-acting beta 2 agonists (SABAs) is reportedly effective for preventing shortness of breath on exertion in chronic obstructive pulmonary disease (COPD) patients. However, it is unclear what strategy would be useful for improving physical activity in such patients. The aim is to investigate the effects of assisted use of SABA (procaterol) on physical activity in Japanese COPD patients targeting patient-specific restrictions in daily behavior.
Fourteen patients with stable COPD (age: 72.1±1.5, %FEV
: 55.6±4.5%) were asked to inhale 20 μg of procaterol 15 minutes before patient-specific daily physical activity that had been identified as limited by a questionnaire and document their usage in a diary. Physical activity was measured using a triaxial accelerometer and the results were collected every month for 2 months. In the first month, a clinician assessed whether inhalation of SABA was appropriate based on a usage diary and coached patients to conduct adequate assist use of SABA for limited physical activity.
The strategy significantly improved the physical activity level, assessed using the values of the metabolic equivalents (METs) multiplied by physical activity endurance, at ≥3.0 METs (p<0.05), and physical activity endurance at ≥2.5 and ≥3.0 METs, (p<0.05, p<0.05, respectively). The degree of improvement of physical activity level was significantly positively correlated with the baseline %FVC and %FEV
(p<0.05, p<0.05, respectively).
Assist use of SABA targeting patient-specific restrictions, particularly when better lung function is still preserved, could be a useful approach for improving physical activity in patients with COPD.


Simultaneous voltammetry detection of dopamine and uric acid in human serum and urine with a poly(procaterol hydrochloride) modified glassy carbon electrode

Dexian Kong, Qizhao Zhuang, Yejian Han, Lanping Xu, Zeming Wang, Lili Jiang, Jinwei Su, Chun-Hua Lu, Yuwu Chi
PMID: 29759190   DOI: 10.1016/j.talanta.2018.03.078

Abstract

In the present study, procaterol hydrochloride (ProH) was successfully electropolymerized onto a glass carbon electrode (GCE) with simply cyclic voltammetry scans to construct a poly(procaterol hydrochloride) (p-ProH) membrane modified electrode. Compared with the bare GCE, much higher oxidation peak current responses and better peak potentials separation could be obtained for the simultaneous oxidation of dopamine (DA) and uric acid (UA), owning to the excellent electrocatalytic ability of the p-ProH membrane. And it's based on that a square wave voltammetry (SWV) method was developed to selective and simultaneous measurement of DA and UA. Under the optimum conditions, the linear dependence of oxidation peak current on analyte concentrations were found to be 1.0-100 μmol/L and 2-100 μmol/L, giving detection limits of 0.3 μmol/L and 0.5 μmol/L for DA and UA, separately. The as prepared modified electrode shows simplicity in construction with the merits of good reproducibility, high stability, passable selectivity and nice sensitivity. Finally, the proposed p-ProH membrane modified electrode was successfully devoted to the detection of DA and UA in biological fluids such as human serum and urine with acceptable results.


Effect of Inhalation Flow Rate on Mass-Based Plume Geometry of Commercially Available Suspension pMDIs

Daniel F Moraga-Espinoza, Eli Eshaghian, Albert Shaver, Hugh D C Smyth
PMID: 30003443   DOI: 10.1208/s12248-018-0241-6

Abstract

Although high-speed laser imaging is the current standard to characterize the plume angle of suspension-based pressurized metered dose inhalers (pMDIs), this method is limited by the inability to identify the drug content in a droplet and simulate inhalation flow. The Plume Induction Port Evaluator (PIPE) is a modified induction port for cascade impactors that allows for the calculation of the angle of a plume based on direct drug mass quantification rather than indirect droplet illumination under airflow conditions. The objective of this study was to investigate the use of the PIPE apparatus to evaluate the effect of airflow on the Mass Median Plume Angle (MMPA) of commercially available suspension-based pMDIs (Ventolin® HFA, ProAir® HFA, and Proventil® HFA). Deposition patterns within PIPE were log-normally distributed allowing for the calculation of the MMPA for the three suspension products. Mass-based plume angles were significantly smaller (narrower angle) when inhalation airflow was used compared to no flow conditions (reduction of MMPA was 8, 16, and 13% for Ventolin® HFA, ProAir® HFA, and Proventil® HFA, respectively). Additionally, new parameters for characterizing plume geometry were calculated (MMPA ex-actuator and plume orientation). Mass-based plume angles of the suspension-based pMDI formulations were highly reproducible and demonstrated the effect of inhalation flow rate. These results suggest that plume geometry tests should be evaluated under flow conditions which is not possible using current methodologies. Graphical Abstract ᅟ.


Evaluation of Inhaled Procaterol for Potential Assist Use in Patients with Stable Chronic Obstructive Pulmonary Disease

Norio Kodaka, Toru Yamagishi, Kayo Watanabe, Kumiko Kishimoto, Chihiro Nakano, Takeshi Oshio, Kumiko Niitsuma, Nagashige Shimada, Hiroto Matsuse
PMID: 29772569   DOI: 10.1159/000490146

Abstract

International guidelines recommend the use of long-acting bronchodilators for the treatment of chronic obstructive pulmonary disease (COPD), but the usefulness of short-acting bronchodilator assist use for stable COPD remains uncertain. The purpose of the present study was to objectively demonstrate the effects of assist use of procaterol, a short-acting β2-agonist, on the respiratory mechanics of stable COPD patients treated with a long-acting bronchodilator using forced oscillation technique (FOT) and conventional spirometry. We also confirmed the length of time for which procaterol assist could significantly improve the pulmonary function.
We enrolled 28 outpatients with mild to severe COPD (Global Initiative for Obstructive Lung Disease stages I-III), who had used the same long-acting bronchodilator for longer than 3 months and who were in stable condition. All measures were performed using both FOT and spirometry sequentially from 15 min to 2 h after inhalation.
Compared to baseline, inhaled procaterol assist use modestly but significantly improved spirometric and FOT measurements within 2 h after inhalation. These significant effects continued for at least 2 h. -Significant correlations were found between parameters -measured by spirometry and those measured by FOT.
Procaterol assist use modestly but significantly improved pulmonary function determined by spirometry and respiratory mechanics in patients with stable COPD treated with long-acting bronchodilators. Thus, inhaled procaterol has the potential for assist use for COPD.


Seihai-to (TJ-90)-Induced Activation of Airway Ciliary Beatings of Mice: Ca

Haruka Kogiso, Yukiko Ikeuchi, Masako Sumiya, Shigekuni Hosogi, Saori Tanaka, Chikao Shimamoto, Toshio Inui, Yoshinori Marunaka, Takashi Nakahari
PMID: 29495403   DOI: 10.3390/ijms19030658

Abstract

Sei-hai-to (TJ-90, Qing Fei Tang), a Chinese traditional medicine, increases ciliary beat frequency (CBF) and ciliary bend angle (CBA) mediated via cAMP (3',5'-cyclic adenosine monophosphate) accumulation modulated by Ca
-activated phosphodiesterase 1 (PDE1A). A high concentration of TJ-90 (≥40 μg/mL) induced two types of CBF increases, a transient increase (an initial increase, followed by a decrease) and a sustained increase without any decline, while it only sustained the CBA increase. Upon inhibiting increases in intracellular Ca
concentration ([Ca
]
) by 10 μM BAPTA-AM (Ca
-chelator, 1,2-Bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid tetrakis(acetoxymethyl ester) or Ca
/calmodulin-dependent PDE1 by 8MmIBMX (a selective PDE1 inhibitor), TJ-90 (400 μg/mL) induced only the sustained CBF increase without any transient CBF increase. The two types of the CBF increase (the transient increase and the sustained increase) induced by TJ-90 (≥40 μg/mL) were mimicked by the stimulation with both procaterol (100 pM) and ionomycin (500 nM). Thus, TJ-90 stimulates small increases in the intracellular cAMP concentration ([cAMP]
) and [Ca
]
in airway ciliary cells of mice. These small increases in [cAMP]
and [Ca
]
cause inducing a transient CBF increase or a sustained CBF increase in an airway ciliary cells, depending on the dominant signal, Ca
-signal, or cAMP-signal.


CDK12 and PAK2 as novel therapeutic targets for human gastric cancer

Hui Liu, Seung Ho Shin, Hanyong Chen, Tingting Liu, Zhi Li, Yamei Hu, Fangfang Liu, Chengjuan Zhang, Doon Jun Kim, Kangdong Liu, Zigang Dong
PMID: 32483448   DOI: 10.7150/thno.46137

Abstract

Gastric cancer remains the second leading cause of cancer-related death, and the third in mortality due to lack of effective therapeutic targets for late stage cancer patients. This study aims to identify potential druggable target biomarkers as potential therapeutic options for patients with gastric cancer.
Immunohistochemistry of human gastric tumor tissues was conducted to determine the expression level of cyclin-dependent kinase 12 (CDK12). Multiple
and
assays such as RNAi, mass spectrometry, computer docking models, kinase assays, cell xenograft NU/NU mouse models (CDXs) and patient-derived xenograft NOD/SCID mouse models (PDXs) were conducted to study the function and molecular interaction of CDK12 with p21 activated kinase 2 (PAK2), as well as to find CDK12 inhibitors as potential treatment options for human gastric cancer.
Here we identified that CDK12 is a driver gene in human gastric cancer growth. Mechanistically, CDK12 directly binds to and phosphorylates PAK2 at T134/T169 to activate MAPK signaling pathway. We further identified FDA approved clinical drug procaterol can serve as an effective CDK12 inhibitor, leading to dramatic restriction of cancer cell proliferation and tumor growth in human gastric cancer cells and PDXs.
Our data highlight the potential of CDK12/PAK2 as therapeutic targets for patients with gastric cancer, and we propose procaterol treatment as a novel therapeutic strategy for human gastric cancer.


Explore Compound Types